molecular formula C13H16O5 B13669521 Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate

Cat. No.: B13669521
M. Wt: 252.26 g/mol
InChI Key: QDLWXLCTHOPTGS-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is a substituted benzodioxane derivative characterized by a 2,3-dihydrobenzo[b][1,4]dioxin ring fused to a hydroxypropanoate ester. The compound features a hydroxyl group at the β-position of the propanoate chain, which distinguishes it from structurally analogous ketone or ester derivatives.

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-hydroxypropanoate

InChI

InChI=1S/C13H16O5/c1-2-16-12(15)8-10(14)9-4-3-5-11-13(9)18-7-6-17-11/h3-5,10,14H,2,6-8H2,1H3

InChI Key

QDLWXLCTHOPTGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C2C(=CC=C1)OCCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate typically involves multiple steps. One common method starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often involve the use of solvents like butanone and reagents such as potassium carbonate and dibromoethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate exerts its effects involves interactions with various molecular targets. These interactions can influence pathways such as the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate with structurally related derivatives, focusing on substituents, functional groups, and synthesis pathways:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Highlights
This compound (Target) C₁₃H₁₆O₅* ~252.25* Hydroxyl, ester, benzodioxane Likely via hydrazine cyclization or coupling
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate C₁₃H₁₄O₅ 250.24 Ketone (oxo), ester, benzodioxane Oxidation of hydroxypropanoate precursor
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate C₁₄H₁₆O₅ 264.27 Methyl, oxo, ester, benzodioxane Multi-step synthesis with thionyl chloride
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol C₁₁H₁₅NO₃ 209.25 Amino, hydroxyl, benzodioxane Substitution of ester with amino alcohol

Structural and Functional Differences

Hydroxyl vs. Oxo Groups: The target compound’s hydroxyl group at the β-position contrasts with the oxo group in its ketone analog (C₁₃H₁₄O₅) .

Substituent Position and Steric Effects: Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate introduces a methyl group at the α-position, which may sterically hinder nucleophilic attacks compared to the unsubstituted target compound.

Biological Activity

Introduction

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified as a benzodioxane derivative. Its molecular formula is C14H14O4C_{14}H_{14}O_{4}, and it features a dihydrobenzo[b][1,4]dioxin moiety linked to a propanoate functional group. This unique structure is believed to contribute significantly to its biological properties.

Biological Activity

Antidepressant Effects

Recent studies have indicated that derivatives of dihydrobenzo[b][1,4]dioxin exhibit significant antidepressant-like activities. For instance, compounds structurally related to this compound have shown high affinities for serotonin receptors (5-HT1A and 5-HT2A), which are critical targets in the treatment of depression.

In a study involving various benzoxazole and benzothiazole derivatives, one compound exhibited a Ki value of 17 nM for the 5-HT1A receptor and 0.71 nM for the 5-HT2A receptor, demonstrating potent binding affinity and antidepressant effects in animal models using the forced swimming test (FST) and tail suspension test (TST) .

The biological activity of this compound may involve several mechanisms:

  • Serotonergic Modulation : By acting on serotonin receptors, this compound may enhance serotonergic neurotransmission, which is often dysregulated in depressive disorders.
  • Neuroprotective Effects : Some studies suggest that related compounds may exert neuroprotective effects through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Variations in the dioxin moiety or the propanoate group can significantly affect receptor binding affinities and overall pharmacological profiles.

Compound NameStructureUnique Features
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxobutanoateStructureSimilar dioxin structure; different substitution pattern may affect biological activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxopropanoateStructureMethyl ester variant; may exhibit different solubility and reactivity profiles

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antidepressant Activity : A study demonstrated that certain dihydrobenzo[b][1,4]dioxine derivatives exhibited significant antidepressant-like effects in rodent models. These findings support the potential use of such compounds in treating mood disorders .
  • Neuroprotective Studies : Research on related compounds has indicated potential neuroprotective properties against oxidative stress-induced neuronal damage .

This compound represents a promising candidate for further pharmacological exploration due to its unique structure and observed biological activities. Ongoing research into its mechanisms of action and structural modifications may lead to the development of novel therapeutic agents for mood disorders and other neurological conditions.

References

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